molecular formula C16H14N2O4S B5888544 2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid

2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No.: B5888544
M. Wt: 330.4 g/mol
InChI Key: MCBBHNBWGYSRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as MBCA, is a synthetic compound that has been widely studied for its potential applications in the field of medicine and biotechnology. MBCA is a member of the thioamide family of compounds, which have been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. In

Mechanism of Action

The mechanism of action of 2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication and transcription. In addition, this compound has been shown to inhibit the activity of human topoisomerase II, which is involved in DNA replication and repair. These effects may contribute to the antimicrobial and anticancer properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cells. In addition to its effects on DNA gyrase and topoisomerase II, this compound has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. This compound has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. These effects may contribute to the antimicrobial and anticancer properties of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid is its broad-spectrum antimicrobial activity, which makes it a potentially useful agent for the treatment of a wide range of bacterial and fungal infections. In addition, this compound has been shown to exhibit low toxicity in animal models, which suggests that it may be safe for use in humans. However, there are also some limitations to the use of this compound in lab experiments. For example, the synthesis of this compound can be challenging and requires careful control of reaction conditions to ensure high yield and purity. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in different cell types and organisms.

Future Directions

There are several future directions for research on 2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid. One area of interest is in the development of new antimicrobial agents based on the structure of this compound. By modifying the structure of this compound, it may be possible to create compounds with improved antimicrobial activity and selectivity. Another area of interest is in the development of this compound-based anticancer agents. By understanding the mechanism of action of this compound, it may be possible to design compounds that are more effective at inducing apoptosis in cancer cells and inhibiting tumor growth. Finally, there is also potential for the use of this compound in other areas of medicine and biotechnology, such as the development of new diagnostic tools or the production of biofuels.

Synthesis Methods

2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid can be synthesized through the reaction of 2-aminobenzoic acid with thioanhydride of 2-methoxybenzoic acid in the presence of a catalyst. The reaction is carried out in a solvent such as methanol or ethanol and requires careful control of temperature and reaction time to ensure high yield and purity of the product. The resulting this compound can be further purified through recrystallization or column chromatography.

Scientific Research Applications

2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been extensively studied for its potential applications in the field of medicine and biotechnology. One of the most promising areas of research is in the development of new antimicrobial agents. This compound has been shown to exhibit potent antimicrobial activity against a wide range of bacterial and fungal pathogens, including drug-resistant strains. In addition, this compound has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Properties

IUPAC Name

2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-22-13-9-5-3-7-11(13)14(19)18-16(23)17-12-8-4-2-6-10(12)15(20)21/h2-9H,1H3,(H,20,21)(H2,17,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBBHNBWGYSRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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